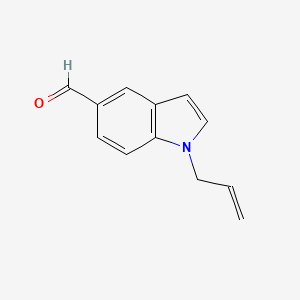

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

描述

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is an indole derivative featuring a propenyl (allyl) group at the N1 position and a carbaldehyde moiety at the C5 position. Its synthesis typically involves N-alkylation of 1H-indole-5-carbaldehyde with allyl halides under basic conditions, as exemplified by similar protocols for propargyl derivatives .

属性

IUPAC Name |

1-prop-2-enylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZIGXHEKWNAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Typical Procedure for 1H-indole-5-carbaldehyde:

- Phosphorus oxychloride (POCl3) is added dropwise to anhydrous DMF at 0°C to form the Vilsmeier reagent.

- Indole is dissolved in anhydrous DMF and added slowly to the cooled Vilsmeier reagent mixture.

- The reaction mixture is warmed to 35–40°C and stirred for about 1 hour.

- After completion, the reaction is quenched with aqueous sodium hydroxide solution and heated to about 100°C for 1 hour.

- The product is isolated by filtration and drying, yielding 1H-indole-5-carbaldehyde as a solid with high purity and yields reported up to 90% or more.

This method is supported by analogous procedures for indole-3-carbaldehyde synthesis with slight modifications to achieve substitution at the 5-position.

The introduction of the prop-2-en-1-yl (allyl) group at the nitrogen atom of the indole is achieved by N-alkylation , typically via nucleophilic substitution using an allyl halide (e.g., allyl bromide or allyl chloride).

Typical N-Allylation Procedure:

- 1H-indole-5-carbaldehyde is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), is added to deprotonate the indole nitrogen, generating the nucleophilic indolide anion.

- Allyl bromide or allyl chloride is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and purified by column chromatography.

- The product, this compound, is obtained as a pure compound in moderate to high yields.

This approach is widely used for N-alkylation of indoles due to its simplicity and efficiency.

Alternative Synthetic Routes and Considerations

- Direct one-pot methods combining formylation and N-allylation are less common due to the differing reaction conditions required for each step.

- Protection/deprotection strategies may be employed if other reactive groups are present on the indole ring.

- The choice of base and solvent can significantly influence the regioselectivity and yield of the N-allylation step.

- Purification typically involves column chromatography using silica gel and solvents like hexane/ethyl acetate mixtures.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents and Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation (Vilsmeier) | POCl3 + DMF; Indole added at 0°C; stirred 35–40°C 1 h | Anhydrous DMF | 0°C to 40°C | ~90 | Quenched with NaOH, heated to 100°C |

| N-Allylation | Allyl bromide + K2CO3 (or NaH) | DMF or DMSO | Room temp to 60°C | 70–85 | Stirred 2–6 h; purified by chromatography |

Research Findings and Analysis

- The Vilsmeier-Haack formylation is highly regioselective for the 5-position in unsubstituted indole, providing a reliable route to 1H-indole-5-carbaldehyde.

- N-allylation proceeds smoothly under mild conditions, with potassium carbonate as a base providing good yields and minimal side reactions.

- The aldehyde group remains intact under the N-allylation conditions, indicating good chemoselectivity.

- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of the final product.

- The described synthetic route is scalable and suitable for producing gram-scale quantities for further biological or synthetic applications.

化学反应分析

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The prop-2-en-1-yl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid.

Reduction: 1-(Prop-2-en-1-yl)-1H-indole-5-methanol.

Substitution: Various halogenated or nitrated derivatives depending on the specific reagents used.

科学研究应用

Chemical Properties and Structure

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is characterized by its indole ring structure with an aldehyde functional group. Its molecular formula is , and it has shown a variety of chemical reactivity patterns, making it a versatile scaffold for further modifications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance:

- Tubulin Polymerization Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition of tubulin polymerization with an IC50 value as low as 0.57 µM against breast cancer cell lines . This suggests that such compounds could serve as effective leads for developing new anticancer therapies.

Antimicrobial Properties

The indole framework has been associated with antimicrobial activity. Compounds derived from indoles have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For example:

- Enzyme Inhibition : Substituted indoles have been identified as potential inhibitors of alarmone synthetase enzymes, which play a role in bacterial persistence and antibiotic tolerance . This positions this compound as a candidate for further investigation in antimicrobial drug development.

Enzyme Inhibitors

Indoles are known for their ability to interact with various biological targets, including enzymes. The compound's structure allows it to bind effectively to specific enzyme sites, potentially leading to the development of new therapeutic agents:

- Binding Studies : Molecular docking studies have shown that derivatives of this compound can form stable interactions with key residues in enzyme active sites, enhancing their inhibitory effects .

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Tubulin Inhibition | Breast Cancer Cells | 0.57 | |

| Antimicrobial | Mycobacterium tuberculosis | N/A | |

| Enzyme Inhibition | Alarmone Synthetase | N/A |

Case Study: Anticancer Screening

In a recent screening study, various indole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative activity against multiple cancer types, including breast and liver cancers. The mechanism was primarily attributed to G2/M phase cell cycle arrest and subsequent apoptosis induction .

Case Study: Antimicrobial Efficacy

A series of indole derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results suggested that specific substitutions on the indole ring could enhance antibacterial activity, indicating a promising direction for developing new treatments for resistant bacterial infections .

作用机制

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.

相似化合物的比较

Substituent Variations on the Indole Nitrogen

Notes:

Functional Group Variations at the C5 Position

Notes:

Heterocycle Core Modifications

Notes:

Crystallographic and Conformational Analysis

Crystallographic data reveal that the allyl group in 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione adopts a distinct conformation, with a dihedral angle of 89.2° between the allyl plane and the fused ring system . Such steric effects influence molecular packing and intermolecular interactions, which are critical for solid-state properties. Tools like SHELXL () and Mercury () enable precise analysis of these features.

生物活性

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. The indole scaffold is known for its presence in many natural products and pharmaceuticals, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and data.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of indole derivatives, including this compound. The compound has been tested against various bacterial strains, showing significant activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy in inhibiting bacterial growth .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it possesses moderate to high cytotoxicity against specific cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| KB-3-1 (cervical cancer) | 57.7 |

| MCF7 (breast cancer) | 19.6 |

These findings suggest that the compound may serve as a potential lead for developing anticancer agents due to its selective cytotoxicity towards cancer cells .

Anti-inflammatory Activity

Indole derivatives are known to exhibit anti-inflammatory properties. Research indicates that this compound can inhibit inflammatory pathways, contributing to its therapeutic potential.

The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit enzymes involved in inflammatory processes and bacterial resistance mechanisms. The indole structure allows for effective binding to these targets due to its planar configuration and ability to participate in π-stacking interactions.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several indole derivatives, including this compound, and assessed their antimicrobial efficacy. Results indicated that the compound significantly reduced bacterial viability in both planktonic and biofilm states, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Evaluation of Anticancer Properties

Another study focused on the anticancer properties of the compound against various human cancer cell lines. It was found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, analogous indole derivatives (e.g., 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1H-indole-5-carbaldehyde) are prepared using a two-step protocol: (1) Functionalization of the indole nitrogen with an allyl group via alkylation under basic conditions (e.g., NaH in DMF), and (2) Formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Key Considerations : Monitor reaction progress via TLC and purify using silica gel chromatography (e.g., 15–20% EtOAc/hexanes).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with analogous compounds. For example, the aldehyde proton typically appears as a singlet near δ 10.1–10.2 ppm, while the allyl group protons resonate as multiplet signals between δ 4.5–6.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) using ESI-MS. A derivative, 1-(Phenylsulfonyl)-1H-indole-5-carbaldehyde, showed a calculated mass of 285.1 Da (observed 286.0 [M+H]⁺) .

- Physical Properties : Cross-reference melting points (e.g., mp 84–86°C for the methyl-substituted analog) .

Advanced Research Questions

Q. How can divergent reactivity in the allyl group be exploited for functionalization?

- Methodology : The allyl group’s α,β-unsaturated system enables regioselective reactions:

- Catalytic Applications : Use Lewis acids (e.g., AlCl₃) to activate the aldehyde for conjugate additions or cycloadditions. For example, Al-catalyzed transformations of similar aldehydes achieved 15–20% yields in cyclization reactions .

- Cross-Coupling : Employ Pd-catalyzed Heck or Suzuki reactions to introduce aryl/heteroaryl groups at the allyl moiety.

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Crystallographic Refinement :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data. Recent updates include improved constraints for disordered allyl groups .

- Validate packing patterns with Mercury CSD 2.0 , which enables void visualization and intermolecular interaction analysis (e.g., π-π stacking between indole rings) .

- Data Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen-bonding networks against analogous structures in the Cambridge Structural Database (CSD).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon).

- Simulate reaction pathways for nucleophilic attacks (e.g., Grignard additions) using Gaussian or ORCA software.

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl from Vilsmeier-Haack reactions).

- Dispose of waste via certified chemical disposal services, as recommended for indole derivatives .

Q. How to optimize reaction yields when scaling up synthesis?

- Design Considerations :

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- For allylation, optimize stoichiometry (e.g., 1.2 equiv allyl bromide) and reaction time (≥12 hrs for complete substitution) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectral data?

- Troubleshooting :

- NMR Shifts : If aldehyde proton signals deviate from expected ranges, assess solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or check for tautomerization.

- Mass Fragmentation : Unanticipated peaks may arise from in-source decay; compare with high-resolution MS (HRMS) data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。